molecular formula C2H3F2NO2 B13124670 2,2-Difluoroglycine

2,2-Difluoroglycine

Cat. No.: B13124670
M. Wt: 111.05 g/mol
InChI Key: MLBOEEWJFQAXAQ-UHFFFAOYSA-N
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Description

2-Amino-2,2-difluoroacetic acid is a unique organofluorine compound characterized by the presence of two fluorine atoms attached to the alpha carbon of the acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the direct fluorination of aminoacetic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2-Amino-2,2-difluoroacetic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroacetic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Difluoroacetic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2,2-difluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Difluoroacetic acid: Similar in structure but lacks the amino group.

    Trifluoroacetic acid: Contains three fluorine atoms instead of two.

    Fluoroacetic acid: Contains only one fluorine atom.

Uniqueness: 2-Amino-2,2-difluoroacetic acid is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C2H3F2NO2

Molecular Weight

111.05 g/mol

IUPAC Name

2-amino-2,2-difluoroacetic acid

InChI

InChI=1S/C2H3F2NO2/c3-2(4,5)1(6)7/h5H2,(H,6,7)

InChI Key

MLBOEEWJFQAXAQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(N)(F)F)O

Origin of Product

United States

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